REACTION_SMILES
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[BH4-:11].[Br:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][c:7]([F:10])[cH:8][cH:9]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:20][OH:21].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[F:13][C:14]([F:15])([F:16])[C:17]([OH:18])=[O:19].[Na+:12]>>[Br:1][c:2]1[c:3]([CH2:4][NH2:5])[cH:6][c:7]([F:10])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(F)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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NCc1cc(F)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |